4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Trifluoromethylated N-heterocycles
Research led by Manjunath Channapur and colleagues highlights the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile building block for creating trifluoromethylated N-heterocycles. This compound shows potential in developing new pharmaceuticals due to the trifluoromethyl group's impact on bioactivity and metabolic stability (Channapur et al., 2019).
Structural Analysis and Spectroscopy
Marina Tranfić and team conducted X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy on pyridine derivatives, revealing insights into their structural and electronic properties. Such analyses are crucial for the development of materials with specific optical and electronic functions (Tranfić et al., 2011).
Anti-bacterial Activity
S. Rostamizadeh's research demonstrates the synthesis and anti-bacterial evaluation of pyrazolo[3,4-d]pyrimidine derivatives from pyridine precursors. These findings contribute to the search for new anti-bacterial agents (Rostamizadeh et al., 2013).
Molecular Docking and In Vitro Screening
E. M. Flefel et al. explored the synthesis of novel pyridine and fused pyridine derivatives, assessing their potential through in silico molecular docking towards GlcN-6-P synthase. The study provides a foundation for developing new drugs with improved efficacy (Flefel et al., 2018).
Corrosion Inhibitors
A study by A. Dandia and colleagues on the synthesis of pyrazolo[3,4-b]pyridines underlines their effectiveness as corrosion inhibitors for mild steel. This research could lead to more durable materials for industrial applications (Dandia et al., 2013).
Optical and Junction Characteristics
Research by I. Zedan et al. investigated the optical and diode characteristics of pyridine derivatives, providing valuable information for the design of optoelectronic devices (Zedan et al., 2020).
Crystal Structure and Reaction Mechanism
Chuanxiang Liu and colleagues determined the crystal structure of a pyrazole-3-carbonitrile derivative, proposing a reaction mechanism with unsaturated carbonyl compounds. This study enhances our understanding of chemical reaction mechanisms (Liu et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of larger, more complex molecules through suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that the compound can participate in the formation of carbon-carbon bonds, which could potentially lead to the synthesis of larger, more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile . For example, the compound’s stability could be affected by temperature, as it is known to be a solid at room temperature . Additionally, the compound’s efficacy and action could be influenced by the presence of other chemicals in the environment, such as those involved in Suzuki–Miyaura cross-coupling reactions .
Safety and Hazards
While specific safety data for 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile was not found, it’s important to note that chemicals in this class can be considered hazardous and may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZQCXPOLWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.